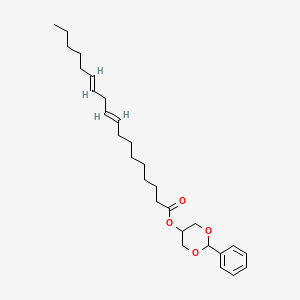
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate is an organic compound with the molecular formula C28H42O4. It is a derivative of linoleic acid, esterified with a 2-phenyl-1,3-dioxane moiety. This compound is known for its unique structural features, which include a dioxane ring and conjugated double bonds in the fatty acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate typically involves the esterification of linoleic acid with 2-phenyl-1,3-dioxane. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release linoleic acid, which is known to modulate inflammatory pathways. Additionally, the dioxane ring may interact with cellular receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (2-phenyl-1,3-dioxan-5-yl) (9E)-octadecenoate
- (2-phenyl-1,3-dioxan-5-yl) (9E,12E,15E)-octadeca-9,12,15-trienoate
Uniqueness
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate is unique due to its specific combination of a dioxane ring and conjugated double bonds. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C28H42O4 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h6-7,9-10,16-18,20-21,26,28H,2-5,8,11-15,19,22-24H2,1H3/b7-6+,10-9+ |
InChI Key |
LMXAGBGXXBFGTC-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)

![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)
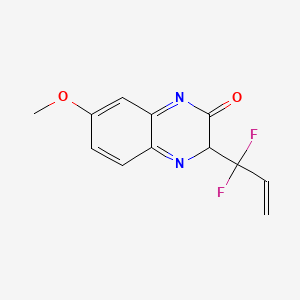
![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)
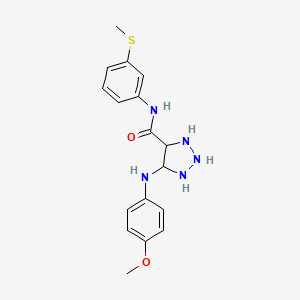
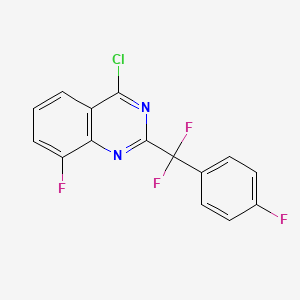
![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
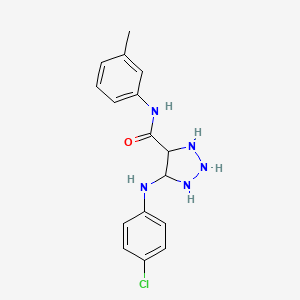
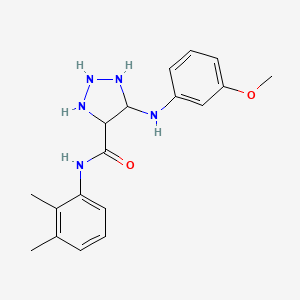
![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
